molecular formula C6H9NO3 B180783 5,6-Dimethylmorpholine-2,3-dione CAS No. 198221-04-4

5,6-Dimethylmorpholine-2,3-dione

Cat. No. B180783
M. Wt: 143.14 g/mol
InChI Key: RVXHYESVPAJQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylmorpholine-2,3-dione (DMD) is a chemical compound that has been widely used in scientific research. It is a cyclic imide that is commonly used as a reagent for the synthesis of various organic compounds. DMD is a versatile compound that has found numerous applications in the fields of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of 5,6-Dimethylmorpholine-2,3-dione is not fully understood. However, it is known to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds. 5,6-Dimethylmorpholine-2,3-dione is also known to participate in the formation of hydrogen bonds, which can influence its reactivity and selectivity in organic reactions.

Biochemical And Physiological Effects

5,6-Dimethylmorpholine-2,3-dione has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, antibacterial, and antiviral activities. 5,6-Dimethylmorpholine-2,3-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. In addition, 5,6-Dimethylmorpholine-2,3-dione has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

5,6-Dimethylmorpholine-2,3-dione has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione is also a versatile reagent that can be used in a wide range of organic reactions. However, 5,6-Dimethylmorpholine-2,3-dione has some limitations for use in lab experiments. It can be toxic and corrosive, and it may react with certain compounds in unexpected ways. Therefore, it is important to handle 5,6-Dimethylmorpholine-2,3-dione with care and to use appropriate safety precautions.

Future Directions

There are several future directions for research on 5,6-Dimethylmorpholine-2,3-dione. One area of interest is the development of new synthetic methods for 5,6-Dimethylmorpholine-2,3-dione and its derivatives. Another area of interest is the investigation of the biological activity and mechanism of action of 5,6-Dimethylmorpholine-2,3-dione. Additionally, 5,6-Dimethylmorpholine-2,3-dione may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.
Conclusion:
In conclusion, 5,6-Dimethylmorpholine-2,3-dione is a versatile compound that has found numerous applications in scientific research. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione has various biochemical and physiological effects, and it may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.

Synthesis Methods

5,6-Dimethylmorpholine-2,3-dione can be synthesized by the reaction of dimethylamine with maleic anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5,6-Dimethylmorpholine-2,3-dione. The synthesis of 5,6-Dimethylmorpholine-2,3-dione is simple, efficient, and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

5,6-Dimethylmorpholine-2,3-dione has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. 5,6-Dimethylmorpholine-2,3-dione is also used as a catalyst in organic reactions, such as the Michael addition and the Diels-Alder reaction. In addition, 5,6-Dimethylmorpholine-2,3-dione has been used as a building block for the synthesis of biologically active compounds, such as amino acids and peptides.

properties

CAS RN

198221-04-4

Product Name

5,6-Dimethylmorpholine-2,3-dione

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

5,6-dimethylmorpholine-2,3-dione

InChI

InChI=1S/C6H9NO3/c1-3-4(2)10-6(9)5(8)7-3/h3-4H,1-2H3,(H,7,8)

InChI Key

RVXHYESVPAJQTO-UHFFFAOYSA-N

SMILES

CC1C(OC(=O)C(=O)N1)C

Canonical SMILES

CC1C(OC(=O)C(=O)N1)C

synonyms

2,3-Morpholinedione, 5,6-dimethyl- (9CI)

Origin of Product

United States

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